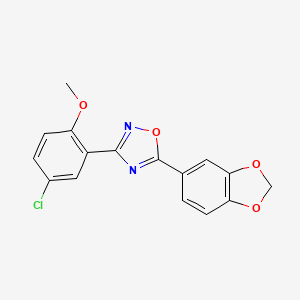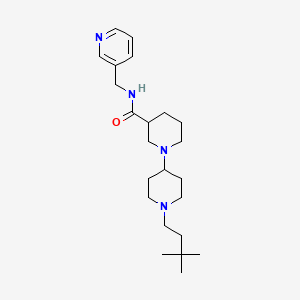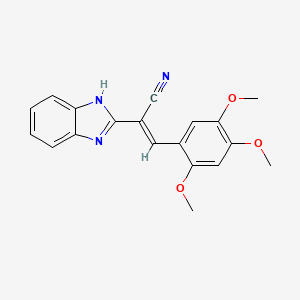![molecular formula C24H18N4O3 B5436914 (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5436914.png)
(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a synthetic organic compound that features a benzimidazole core, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Methyl Group: Alkylation of the benzimidazole core with a methylating agent.
Formation of the Phenyl Group: Coupling reactions such as Suzuki or Heck coupling to introduce the phenyl group.
Nitrile Group Addition: Introduction of the nitrile group through nucleophilic substitution or other suitable methods.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the phenyl group or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzimidazole or phenyl group.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes or receptors, potentially serving as an inhibitor or modulator.
Medicine
Medicinal chemistry applications include the exploration of its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrial applications may involve its use as an intermediate in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action of (2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific interactions with biological targets. This could involve binding to active sites of enzymes, altering receptor activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl and nitro groups.
(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group.
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: Lacks the methyl group.
特性
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[4-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-16-5-10-22-23(11-16)27-24(26-22)19(14-25)12-17-6-8-21(9-7-17)31-15-18-3-2-4-20(13-18)28(29)30/h2-13H,15H2,1H3,(H,26,27)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHOFOLHHLOKS-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5436837.png)
![N-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5436838.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5436849.png)
![(1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine](/img/structure/B5436859.png)
![4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B5436884.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5436896.png)

![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5436911.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5436932.png)

![4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5436941.png)
